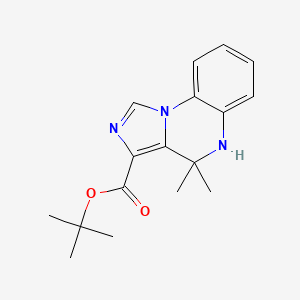
U93631
Vue d'ensemble
Description
- U93631 est un ligand du récepteur GABAA avec une nouvelle structure chimique.
- Il se lie aux récepteurs GABAA et a une IC50 de 100 nM.
- Lorsqu'il est appliqué à des récepteurs GABAA recombinants, il induit une décroissance rapide et dépendante du temps des courants Cl- induits par le GABA .
- La formule moléculaire du composé est C17H21N3O2.
Applications De Recherche Scientifique
- U93631’s applications span various fields:
Neuroscience: Investigating GABAA receptor function and modulation.
Pharmacology: Studying receptor kinetics and drug interactions.
Drug Development: Potential therapeutic applications.
Ion Channel Research: Understanding Cl-current regulation.
Mécanisme D'action
Target of Action
U 93631, also known as tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate, primarily targets the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which plays a key role in inhibitory neurotransmission in the brain .
Mode of Action
U 93631 acts as an antagonist of the GABA A receptor . It binds to the GABA A receptor at a site that is similar to the binding site of picrotoxin, a potent neurotoxin and convulsant . The binding of U 93631 to the GABA A receptor decreases the probability of the chloride channel opening and stabilizes the receptor in an inactivated state .
Biochemical Pathways
The primary biochemical pathway affected by U 93631 is the GABAergic pathway . By acting as an antagonist of the GABA A receptor, U 93631 interferes with the normal functioning of this pathway, which is critical for inhibitory neurotransmission in the brain .
Result of Action
The binding of U 93631 to the GABA A receptor results in a decrease in the probability of the chloride channel opening, thereby stabilizing the receptor in an inactivated state . This leads to a rapid decay of gamma-aminobutyric acid (GABA)-induced currents .
Analyse Biochimique
Biochemical Properties
U 93631 interacts primarily with the GABA_A receptor, a crucial component in the central nervous system responsible for mediating inhibitory neurotransmission. By binding to the picrotoxin site on the GABA_A receptor, U 93631 stabilizes the receptor/Cl- channel complex in an inactivated state. This interaction results in the rapid decay of gamma-aminobutyric acid (GABA)-induced chloride currents . The compound’s ability to modulate GABA_A receptor activity makes it a valuable tool for studying inhibitory neurotransmission and related disorders.
Cellular Effects
U 93631 exerts significant effects on various cell types, particularly neurons. By inhibiting GABA_A receptor activity, U 93631 influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s action leads to decreased chloride ion influx, which can alter neuronal excitability and synaptic transmission . These effects are crucial for understanding the role of GABAergic signaling in neurological conditions such as epilepsy and anxiety disorders.
Molecular Mechanism
At the molecular level, U 93631 binds to the picrotoxin site on the GABA_A receptor, preventing the receptor from opening its chloride channel. This binding interaction stabilizes the receptor in an inactivated state, reducing the probability of chloride channel opening . The inhibition of chloride ion influx disrupts the hyperpolarization of neurons, thereby modulating neuronal excitability and synaptic transmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of U 93631 have been observed to change over time. The compound is stable at room temperature and can be stored for up to 12 months . Its activity may degrade over extended periods, necessitating careful handling and storage. Long-term studies have shown that U 93631 can cause sustained inhibition of GABA_A receptor activity, leading to prolonged alterations in neuronal function .
Dosage Effects in Animal Models
The effects of U 93631 vary with different dosages in animal models. At low doses, the compound effectively inhibits GABA_A receptor activity without causing significant adverse effects . At higher doses, U 93631 can induce toxic effects, including convulsions and neurotoxicity . These findings highlight the importance of dose optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
U 93631 is involved in metabolic pathways related to its interaction with the GABA_A receptor. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation by hepatic enzymes . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to consider metabolic factors in experimental designs.
Transport and Distribution
Within cells and tissues, U 93631 is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites . Additionally, specific transporters and binding proteins may play a role in its cellular localization and accumulation.
Subcellular Localization
U 93631 predominantly localizes to the plasma membrane, where it interacts with the GABA_A receptor. The compound’s activity is influenced by its subcellular localization, as it must reach the receptor site to exert its effects . Post-translational modifications and targeting signals may also direct U 93631 to specific cellular compartments, further modulating its activity and function.
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour U93631 ne sont pas largement documentées dans la littérature.
- Les méthodes de production industrielle sont également rares, ce qui limite notre compréhension de la synthèse à grande échelle.
Analyse Des Réactions Chimiques
- U93631 interagit avec les récepteurs GABAA, affectant les courants Cl-.
- Il accélère la désensibilisation du récepteur, plutôt que d'agir comme un bloqueur de canal ouvert.
- Les réactifs et les conditions courantes liés à sa synthèse restent non divulgués.
Applications de la recherche scientifique
- Les applications de this compound couvrent divers domaines :
Neurosciences: Enquête sur la fonction et la modulation du récepteur GABAA.
Pharmacologie: Étude de la cinétique des récepteurs et des interactions médicamenteuses.
Développement de médicaments: Applications thérapeutiques potentielles.
Recherche sur les canaux ioniques: Compréhension de la régulation du courant Cl-.
Mécanisme d'action
- This compound se lie au site de la picrotoxine sur les récepteurs GABAA.
- Il stabilise la forme inactive du canal par interaction allostérique.
- Le composé accélère la décroissance des courants Cl- induits par le GABA sans affecter significativement l'amplitude maximale.
- Ses cibles moléculaires précises et ses voies nécessitent une exploration plus approfondie.
Comparaison Avec Des Composés Similaires
- Malheureusement, les comparaisons directes avec des composés similaires sont limitées en raison de la rareté des données.
- Des recherches supplémentaires pourraient révéler des caractéristiques uniques qui distinguent U93631 des ligands apparentés.
Propriétés
IUPAC Name |
tert-butyl 4,4-dimethyl-5H-imidazo[1,5-a]quinoxaline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-16(2,3)22-15(21)13-14-17(4,5)19-11-8-6-7-9-12(11)20(14)10-18-13/h6-10,19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBSEJKZKXIYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(N=CN2C3=CC=CC=C3N1)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164988 | |
| Record name | U 93631 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152273-12-6 | |
| Record name | U 93631 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152273126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | U 93631 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)


![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)


